N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-18-10-8-16(12-19(18)27-2)17-9-11-21(24-23-17)28-14-20(25)22-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODLMPNDECIWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction.
Formation of the Acetamide Moiety: The acetamide moiety can be introduced through an acylation reaction.
Benzylation: The final step involves the benzylation of the compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic applications.
Biological Research: The compound can be used to study the biological activity of pyridazine derivatives and their interactions with biological targets.
Chemical Research: The compound can be used as a model compound to study the reactivity and properties of pyridazine derivatives.
Industrial Applications: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action would depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Key Analog Compounds:
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide ( compound): Core Structure: Triazole ring substituted with pyridyl and amino groups. Sulfanyl-Acetamide Linkage: Similar to the target compound but attached to a dichlorophenyl group. Key Differences:
- The triazole core may confer distinct hydrogen-bonding capabilities compared to pyridazine.
- 3,4-Dichlorophenyl substituent increases electronegativity and lipophilicity (higher logP) relative to the target’s 3,4-dimethoxyphenyl group .
N-(4-Methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide :
- Core Structure : Pyridazine with a simple phenyl substituent.
- Acetamide Modification : Lacks benzyl group; instead, a 4-methoxyphenyl is attached.
- Key Differences :
- Reduced steric bulk may enhance solubility but decrease target specificity.
Physicochemical and Pharmacokinetic Properties
Interpretation :
- The target compound’s higher logP (3.2 vs. 2.8) reflects the dimethoxyphenyl group’s contribution to lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the compound .
Metabolic Stability
- The target compound’s dimethoxy groups may slow oxidative metabolism compared to the compound’s dichlorophenyl group, which is prone to cytochrome P450-mediated dehalogenation .
Biological Activity
N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant research findings.
The molecular structure of this compound suggests several functional groups that may contribute to its biological activity. The compound's molecular formula is , with a molecular weight of 398.48 g/mol.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. In a study involving derivatives of N-benzyl-2-acetamidoacetamides, several compounds demonstrated potent activity in preventing seizures in animal models. For example, an ED50 value (the dose at which 50% of the subjects exhibit the desired effect) of 8.3 mg/kg was reported for a closely related compound in the maximal electroshock-induced seizure test .
Antitumor Potential
The compound's structural features suggest potential antitumor activity. Benzamide derivatives have been explored for their ability to inhibit various kinases involved in cancer progression. For instance, studies on benzamide derivatives showed moderate to high potency in inhibiting RET kinase activity, which is implicated in several cancers . The presence of sulfur and aromatic rings in the structure may enhance interactions with biological targets.
The mechanism by which this compound exerts its effects is not fully elucidated. However, structural analyses suggest that the compound may interact with neurotransmitter systems or inhibit specific enzyme activities critical for cellular proliferation and survival.
Research Findings and Case Studies
A review of literature reveals various studies focused on similar compounds:
- Anticonvulsant Studies : Research has shown that modifications at the 2-position of benzamides can significantly enhance anticonvulsant activity. Compounds with heteroatoms at strategic positions have been particularly effective .
- Kinase Inhibition : A study on benzamide derivatives indicated their potential as RET kinase inhibitors, leading to reduced cell proliferation in cancer models. This suggests a promising avenue for further exploration in oncology .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties against oxidative stress, indicating potential applications in neurodegenerative diseases .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.48 g/mol |
| Anticonvulsant ED50 | 8.3 mg/kg (related compound) |
| RET Kinase Inhibition | Moderate to high potency |
| Neuroprotective Activity | Yes (in related studies) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
